molecular formula C10H14N2O5 B128900 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol CAS No. 140623-93-4

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol

Cat. No. B128900
M. Wt: 242.23 g/mol
InChI Key: PVDLLCLDSAFEFJ-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol (ATA) is a naturally occurring compound that has gained attention in scientific research due to its potential therapeutic properties. ATA is a derivative of thymidine, a nucleoside that is essential for DNA replication and repair. ATA has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities, making it a promising candidate for further investigation.

Mechanism Of Action

The exact mechanism of action of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not fully understood. However, it has been proposed that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol may interfere with the DNA synthesis and repair pathways in cancer cells, leading to cell death. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been shown to activate the caspase cascade, a series of proteases that play a key role in apoptosis.

Biochemical And Physiological Effects

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus.

Advantages And Limitations For Lab Experiments

One advantage of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is that it is relatively easy to synthesize, making it readily available for laboratory studies. However, one limitation is that 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol is not very stable and can degrade over time, which may affect its activity.

Future Directions

There are several potential future directions for research on 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. One area of interest is the development of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol-based therapies for cancer. Further studies are needed to determine the optimal dosing and delivery methods for 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol in order to maximize its anti-tumor effects. Another area of interest is the investigation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol's potential as an anti-viral agent. Studies are needed to determine the mechanisms by which 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol inhibits viral replication and to identify the viruses that are most susceptible to 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol. Additionally, further studies are needed to investigate the potential of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol as an anti-inflammatory agent.

Synthesis Methods

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol can be synthesized through a multi-step process starting from thymidine. The first step involves the removal of the 5'-hydroxyl group of thymidine, followed by the protection of the 3'-hydroxyl group. The resulting compound is then subjected to an anhydro-elimination reaction, resulting in the formation of 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol.

Scientific Research Applications

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has been studied extensively for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer. 1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol has also been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

properties

CAS RN

140623-93-4

Product Name

1,4-Anhydro-2-deoxy-2-(thymin-1-YL)-D-arabinitol

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-2-12(10(16)11-9(5)15)6-4-17-7(3-13)8(6)14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-,8+/m1/s1

InChI Key

PVDLLCLDSAFEFJ-PRJMDXOYSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2CO[C@@H]([C@H]2O)CO

SMILES

CC1=CN(C(=O)NC1=O)C2COC(C2O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2COC(C2O)CO

synonyms

1,4-ANHYDRO-2-DEOXY-2-(THYMIN-1-YL)-D-ARABINITOL

Origin of Product

United States

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